3-Bromo-2-ethoxy-benzylamine hydrochloride
Overview
Description
3-Bromo-2-ethoxybenzylamine hydrochloride is a versatile chemical compound used in scientific research. Its applications span across various fields, including pharmacology and organic synthesis .
Synthesis Analysis
The synthesis of 3-Bromo-2-ethoxybenzylamine hydrochloride and similar compounds has been extensively studied. The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants . The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-ethoxybenzylamine hydrochloride can be analyzed using methods such as DFT and HF. The molecular electrostatic potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory . The 3D structure of similar compounds can be viewed using Java or Javascript .Chemical Reactions Analysis
3-Bromo-2-ethoxybenzylamine hydrochloride is a versatile chemical compound that can participate in various chemical reactions. Its application spans across various fields, including pharmacology and organic synthesis .Safety and Hazards
The safety data sheet for similar compounds like Hydrochloric acid suggests that they may be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation . Another similar compound, 2-Bromobutane, is classified as highly flammable liquid and vapor, and harmful to aquatic life with long-lasting effects .
Mechanism of Action
Target of Action
Many benzylamine derivatives are known to interact with biological targets such as enzymes, receptors, and ion channels. The specific target would depend on the exact structure of the compound and its functional groups .
Mode of Action
Benzylamine derivatives can act as inhibitors, activators, or modulators of their targets. They can bind to the active site of an enzyme or receptor, altering its function .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a metabolic pathway, it could affect the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and size can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds might be more effective at specific pH levels or temperatures .
Properties
IUPAC Name |
(3-bromo-2-ethoxyphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-2-12-9-7(6-11)4-3-5-8(9)10;/h3-5H,2,6,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXVIXYPIDXJRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1Br)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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